molecular formula C18H19N3O2 B2533383 (4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2319802-13-4

(4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B2533383
CAS No.: 2319802-13-4
M. Wt: 309.369
InChI Key: GCOWNZUMFNVOCI-UHFFFAOYSA-N
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Description

(4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized through various chemical reactions, including cyclization and condensation processes, to explore its chemical properties and potential applications in medicinal chemistry. For example, synthesis methodologies involve reactions with secondary amines to create new aminopyridine derivatives, highlighting the versatility of this chemical structure in forming heterocyclic compounds with potential biological activity (Purrello & Vullo, 1974) [https://consensus.app/papers/reaction-ωcyanoacetophenone-derivatives-amines-purrello/d3e0710c4f6b5e9bbde44e3482205bdf/?utm_source=chatgpt].

Potential Therapeutic Applications

Chemical Reactivity and Applications

  • The reactivity of this chemical structure has been explored through various reactions, including nucleophilic aromatic substitution and reduction processes. These studies contribute to a deeper understanding of its chemical behavior and potential for creating novel compounds with specific properties. For example, research into the reduction of acylpyrroles and synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system from related precursors showcases the compound's utility in developing new heterocyclic systems (Kimbaris & Varvounis, 2000) [https://consensus.app/papers/reduction-3acylpyrroles-synthesis-kimbaris/e68f9e9ddc1051c6bd777277e73daecd/?utm_source=chatgpt].

Structural and Molecular Analysis

  • Studies on the structural and molecular characteristics of related compounds, including X-ray crystallography and molecular docking, provide insights into their potential interaction mechanisms with biological targets. These analyses are crucial for designing compounds with desired biological activities and pharmacological profiles. For instance, the synthesis and X-ray single crystal analysis of enaminone-based β-morpholino-/N-methylpiperazinyl-/pyrrolidinylpropiophenones offer valuable information for drug design and discovery efforts (Barakat, Soliman, Haukka, Al-Majid, Islam, Ali, & Shaik, 2020) [https://consensus.app/papers/onepot-synthesis-xray-single-crystal-molecular-insight-barakat/ef5f514a0a145ca48f6d28594000c941/?utm_source=chatgpt].

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(21-12-15-2-1-7-19-17(15)13-21)14-3-5-16(6-4-14)20-8-10-23-11-9-20/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOWNZUMFNVOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.